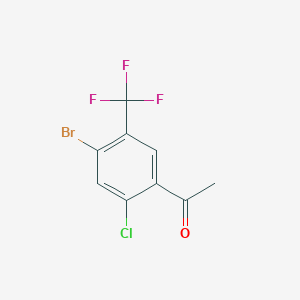
4'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone
Vue d'ensemble
Description
4'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H5BrClF3O and its molecular weight is 301.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone, a halogenated acetophenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which may enhance its pharmacological properties. This article reviews the biological activity of this compound based on recent studies, highlighting its cytotoxicity, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₅BrClF₃O. Its structure consists of an acetophenone backbone with halogen substituents that influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅BrClF₃O |
| Molecular Weight | 291.49 g/mol |
| Melting Point | 27–29 °C |
| Solubility | Soluble in organic solvents |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study reported that this compound exhibited significant cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The IC50 values were found to be approximately 22.09 µg/mL for A-549 and 6.40 µg/mL for MCF-7, indicating a potent anticancer effect compared to standard chemotherapeutic agents .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. It demonstrated significant activity in scavenging DPPH radicals and reducing hydrogen peroxide levels, suggesting that it may help mitigate oxidative stress in biological systems. The total antioxidant capacity (TAC) assay indicated that the compound possesses robust antioxidant properties, which could be beneficial in preventing oxidative damage associated with various diseases .
The mechanism underlying the biological activity of this compound may involve interaction with specific cellular targets. Preliminary molecular docking studies suggest that the compound binds effectively to proteins involved in cancer cell proliferation and survival pathways, such as HERA protein and Peroxiredoxins .
Case Studies
- Study on Anticancer Activity : A study focused on synthesizing derivatives of acetophenone highlighted the cytotoxic effects of this compound against A-549 and MCF-7 cells. The results supported the hypothesis that halogenated acetophenones can serve as promising candidates for developing new anticancer therapies .
- Antioxidant Efficacy : In another investigation, the antioxidant activity was assessed using various assays including DPPH radical scavenging and hydrogen peroxide reduction tests. The findings indicated that the compound significantly reduced oxidative stress markers in treated cells, supporting its potential use in therapeutic applications aimed at combating oxidative stress-related conditions .
Propriétés
IUPAC Name |
1-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)5-2-6(9(12,13)14)7(10)3-8(5)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYPFFXQHMXMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















